Product packaging for N-Methyl-p-toluamide(Cat. No.:CAS No. 18370-11-1)

N-Methyl-p-toluamide

Cat. No.: B094410
CAS No.: 18370-11-1
M. Wt: 149.19 g/mol
InChI Key: FZIOOTTWDRFBKU-UHFFFAOYSA-N
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Description

Overview of N-Methyl-p-toluamide as a Chemical Compound

This compound, systematically named N,4-dimethylbenzamide, is an organic compound belonging to the amide functional group. nih.gov Its chemical structure consists of a benzene (B151609) ring substituted with a methyl group and an N-methylcarboxamide group at the para (1,4) positions. The molecular formula for this compound is C9H11NO. cymitquimica.com

Key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various research settings.

PropertyValue
Molecular Weight 149.19 g/mol nih.gov
Melting Point 143-145 °C chemicalbook.com
CAS Number 18370-11-1 nih.gov
IUPAC Name N,4-dimethylbenzamide nih.gov
Molecular Formula C9H11NO nih.govcymitquimica.com
Synonyms N,4-Dimethylbenzamide, N-methyl-4-toluamide, N-Methyl-p-methylbenzamide cymitquimica.com

This table is interactive. Users can sort and filter the data.

Historical Context of this compound in Scientific Inquiry

The scientific inquiry into this compound is closely linked to the broader research and development of toluamide derivatives. While its more famous analogue, N,N-diethyl-m-toluamide (DEET), was developed by the U.S. Army in 1946 and registered for public use in 1957, the specific historical timeline for this compound is less prominently documented in readily available literature. orst.edunih.gov Research into the synthesis and properties of various substituted benzamides, including N-methyl derivatives, has been a continuous area of study in organic chemistry. miracosta.edu The synthesis of related N-methoxy-N-methyl p-toluamide has been described in academic literature, highlighting the ongoing interest in this class of compounds for synthetic methodologies. psu.edu

This compound within the Toluamide Class of Compounds

This compound is a member of the toluamide class of compounds, which are characterized by a toluic acid backbone linked to an amine via an amide bond. Toluamides can have different isomers based on the substitution pattern of the methyl group on the benzene ring (ortho, meta, or para) and the nature of the substituents on the amide nitrogen.

The most well-known member of this class is N,N-diethyl-m-toluamide (DEET), where the methyl group is in the meta position and the amide nitrogen is substituted with two ethyl groups. orst.edu In contrast, this compound has its methyl group in the para position and a single methyl group on the amide nitrogen. This structural difference influences the compound's physical and chemical properties. The class of N,N-dialkyl-m-toluamides are aromatic compounds containing a m-toluamide where the carboxamide group is N-substituted with two alkyl chains. drugbank.com

Significance of this compound in Contemporary Research

In contemporary research, this compound and its derivatives are investigated for various applications. For instance, N,N-Diethyl-p-toluamide, a closely related compound, is utilized as a building block in the synthesis of phthalocyanines and in the preparation of new insect repellents. chemicalbook.com The study of toluamides extends to their synthesis methods, with research focusing on efficient and scalable procedures. For example, improved one-pot syntheses for N,N-diethyl-m-toluamide from m-toluic acid have been developed, which could have implications for the synthesis of other toluamides. researchgate.netresearchgate.net Furthermore, research into the synthesis of novel azole-based derivatives of p-toluic acid for potential antimicrobial activity highlights the continued exploration of this chemical scaffold in medicinal chemistry. apjhs.com The encapsulation of related toluamides like DEET into microcapsules for controlled release applications is another active area of research. ajtmh.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B094410 N-Methyl-p-toluamide CAS No. 18370-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIOOTTWDRFBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171465
Record name N-Methyl-p-toluamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18370-11-1
Record name N-Methyl-p-toluamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Pathways and Methodologies for N Methyl P Toluamide and Its Analogs

Classical Synthesis Routes

The synthesis of amides, such as N-Methyl-p-toluamide, is a fundamental transformation in organic chemistry. Classical routes predominantly rely on the activation of a carboxylic acid to facilitate its reaction with an amine. This activation is necessary because the direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction, forming a stable ammonium carboxylate salt, rather than the desired amide miracosta.edu. The most common and historically significant methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride.

The core mechanism governing the formation of amides from activated carboxylic acid derivatives is the nucleophilic acyl substitution masterorganicchemistry.comlibretexts.org. This two-step process involves the initial addition of a nucleophile (the amine) to the electrophilic carbonyl carbon of the acid derivative, followed by the elimination of a leaving group libretexts.orgyoutube.com.

The general sequence can be summarized as:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen libretexts.orgyoutube.comyoutube.com.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, a leaving group (e.g., a chloride ion) is expelled libretexts.orgyoutube.com. The net result is the substitution of the leaving group with the amino group, yielding the final amide product.

The reactivity of the carboxylic acid derivative is a critical factor in this reaction. More reactive derivatives, which possess better leaving groups, undergo the substitution more readily. Acid chlorides are among the most reactive of these derivatives, making them excellent substrates for amide synthesis youtube.com.

A robust and widely employed strategy for synthesizing this compound involves a two-step procedure starting from p-toluic acid. The first step is the conversion of p-toluic acid into its highly reactive acid chloride derivative, p-toluoyl chloride. This intermediate is then reacted with methylamine in the second step to produce the target amide.

The conversion of carboxylic acids to acid chlorides is most commonly accomplished using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) derpharmachemica.com. Both reagents are effective, but they differ in their properties, byproducts, and typical use cases.

Thionyl Chloride (SOCl₂): This is a powerful and cost-effective chlorinating agent. When reacted with a carboxylic acid like p-toluic acid, it produces the corresponding acid chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) orgsyn.orgorgsyn.org. The reaction is often heated to reflux to ensure completion orgsyn.orgsld.cu. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to accelerate the reaction derpharmachemica.comorgsyn.org. The catalyst reacts first with thionyl chloride to form an active Vilsmeier reagent, which is the actual species that reacts with the carboxylic acid derpharmachemica.com.

Oxalyl Chloride ((COCl)₂): This reagent is often preferred for smaller-scale or more sensitive syntheses because it is milder and the reaction can typically be run at lower temperatures wikipedia.org. The byproducts of the reaction with a carboxylic acid are all gaseous: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) wikipedia.org. This simplifies the purification process, as the byproducts can be easily removed under reduced pressure. Like with thionyl chloride, DMF is frequently used as a catalyst, where it forms a reactive imidoyl chloride intermediate miracosta.eduwikipedia.orgorgsyn.org. Although more expensive, oxalyl chloride's milder conditions and gaseous byproducts make it a valuable alternative to thionyl chloride derpharmachemica.comwikipedia.org.

Table 1: Comparison of Reagents for Acid Chloride Formation
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical ConditionsOften requires heating/reflux orgsyn.orgsld.cuCan be run at room temperature or below miracosta.edu
ByproductsSO₂ (gas), HCl (gas) orgsyn.orgCO₂ (gas), CO (gas), HCl (gas) wikipedia.org
ReactivityHighly reactive, less selectiveMilder, more selective wikipedia.org
CatalystOften catalyzed by DMF derpharmachemica.comorgsyn.orgOften catalyzed by DMF miracosta.eduwikipedia.org
WorkupExcess reagent removed by distillationExcess reagent and byproducts removed by evaporation

Once the p-toluoyl chloride has been synthesized, it is reacted with methylamine in a process called aminolysis. This is the nucleophilic acyl substitution step where the amine displaces the chloride ion. The reaction is typically rapid and exothermic.

During the reaction, one equivalent of the amine acts as the nucleophile, while a second equivalent is required to act as a base, neutralizing the hydrogen chloride (HCl) that is formed as a byproduct miracosta.edu. Alternatively, a non-nucleophilic base, such as triethylamine or pyridine, can be added to the reaction mixture to scavenge the HCl, which allows for the more efficient use of the primary amine. The reaction of p-toluoyl chloride with methylamine thus yields this compound.

An alternative to the acid chloride route involves the use of coupling agents that activate the carboxylic acid in situ. This approach is particularly valuable for synthesizing analogs when the starting materials or products are sensitive to the harsh conditions of acid chloride formation. A prominent example is the synthesis of N,N-diethyl-m-toluamide (DEET), an analog of this compound, from m-toluic acid and diethylamine researchgate.netmedigraphic.com.

This modern amidation method utilizes 1,1'-Carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid, with 4-Dimethylaminopyridine (DMAP) often added as a catalyst to enhance the reaction rate researchgate.net.

Mechanism of Action:

Activation with CDI: m-Toluic acid reacts with CDI. The imidazole group is a better leaving group than the hydroxyl group of the carboxylic acid. This reaction forms a highly reactive N-acylimidazole intermediate (1-(m-toluoyl)imidazole) and releases carbon dioxide and another molecule of imidazole wikipedia.orgthieme-connect.de. This intermediate is more reactive towards nucleophiles than the original carboxylic acid but less aggressive than an acid chloride, offering a balance of reactivity and selectivity wikipedia.org.

DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer agent commonorganicchemistry.com. It reacts with the N-acylimidazole intermediate to form a highly reactive N-acylpyridinium salt researchgate.net. This new intermediate is significantly more electrophilic and reacts much more rapidly with the amine (diethylamine).

Aminolysis: The amine (diethylamine) then attacks the N-acylpyridinium intermediate, forming the final amide product (DEET) and regenerating the DMAP catalyst, allowing it to participate in further catalytic cycles study.com.

This one-pot procedure is highly efficient, proceeds under mild conditions, and simplifies purification as the byproducts are water-soluble and easily removed during aqueous workup researchgate.netmedigraphic.com.

Table 2: Representative Synthesis of N,N-diethyl-m-toluamide (DEET) using CDI/DMAP researchgate.net
ReagentMolar EquivalentsRole
m-Toluic acid1.0Starting Material
1,1'-Carbonyl-diimidazole (CDI)1.2Coupling/Activating Agent
4-Dimethylaminopyridine (DMAP)0.03Nucleophilic Catalyst
Diethylamine2.0Nucleophile/Base
Dichloromethane-Solvent
Reported Yield94-95%

Synthesis from m-Toluic Acid and Amines

One-Pot Synthesis Strategies and Isolation Techniques

One-pot synthesis represents an efficient strategy for producing amides like this compound by minimizing sequential purification steps, thereby saving time, resources, and reducing waste. This approach is well-documented for analogous compounds such as N,N-diethyl-m-toluamide (DEET), and the principles are directly applicable to the synthesis of this compound from p-toluic acid and methylamine.

A common one-pot method involves the activation of the carboxylic acid (p-toluic acid) to form a more reactive intermediate, which then readily reacts with an amine (methylamine) in the same reaction vessel. A prominent example of this strategy uses thionyl chloride (SOCl₂) to convert the carboxylic acid into an acyl chloride intermediate. This highly reactive species is not isolated but is immediately subjected to reaction with the amine to form the final amide product. researchgate.net

Another effective activating agent for one-pot synthesis is 1,1'-carbonyldiimidazole (CDI). In this method, the carboxylic acid reacts with CDI to form an intermediate 1-(p-toluoyl)imidazole, which subsequently reacts with the amine to yield the desired amide. youtube.com

Isolation Techniques: Following the one-pot reaction, isolation of the synthesized amide is crucial. A significant advantage of these methods is that the byproducts are often water-soluble, simplifying the purification process. researchgate.net The typical isolation technique involves:

Liquid-Liquid Extraction: The reaction mixture is treated with water to dissolve water-soluble byproducts and unreacted reagents. The desired amide, being less soluble in water, can then be extracted into an organic solvent like dichloromethane. youtube.com

Washing: The organic layer containing the product is washed with a basic solution (e.g., ammonia solution) to remove any remaining acidic impurities. youtube.com

Drying and Evaporation: The organic extract is dried over an anhydrous salt (like magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization: For higher purity, the crude amide can be recrystallized from a suitable solvent, such as a mixture of ethanol and water or acetonitrile (B52724). researchgate.net This process yields the final product with high purity, often in the range of 95-98%. researchgate.net

Activating AgentIntermediateTypical SolventKey AdvantagesReference
Thionyl Chloride (SOCl₂)p-Toluoyl chlorideDichloromethaneHigh reactivity, high yield (96-98%) researchgate.net
1,1'-Carbonyldiimidazole (CDI)1-(p-Toluoyl)imidazoleDichloromethaneMilder conditions, good yield (94-95%) youtube.com
Boric Acid / UreaNot specified (direct condensation)Solvent-freeGreen chemistry approach, avoids hazardous reagents youtube.comresearchgate.net

Advanced Synthetic Approaches and Chemical Reactions

Modern organic synthesis continually seeks more efficient, selective, and sustainable methods for creating chemical bonds. The synthesis of this compound and its analogs benefits from these advancements, including the exploration of novel reagents, catalysts, and environmentally benign strategies.

Exploration of Diverse Reagents and Catalysts

Beyond traditional activating agents like thionyl chloride, a wide array of reagents and catalysts have been developed to facilitate amide bond formation, often under milder and more selective conditions. ucl.ac.uk

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for the direct amidation of carboxylic acids. nih.govsigmaaldrich.com These catalysts are attractive due to their low toxicity and stability. They are believed to activate the carboxylic acid by forming a reactive acyloxyboron intermediate. nih.gov A solvent-free approach using boric acid as a catalyst for the reaction between a carboxylic acid and urea (as an ammonia source) has also been reported, representing a green chemistry technique. researchgate.net

Zirconium and Manganese Catalysts: Transition metal catalysts offer powerful alternatives for amide synthesis. Zirconium(IV) compounds, for instance, can catalyze the direct amidation, with studies suggesting that dinuclear zirconium oxo clusters are the active catalytic species. acs.orgmdpi.com More recently, manganese(I)-based catalysts have been shown to effectively catalyze the direct amidation of esters with amines, a method notable for its broad substrate scope. acs.org

Phosphorus-Based Reagents: Propylphosphonic anhydride (T3P®) is a widely used coupling reagent that efficiently promotes amide bond formation while producing water-soluble byproducts, simplifying purification. organic-chemistry.org

Electrosynthesis: Electrochemical methods provide a novel approach to amide synthesis by generating reactive intermediates in situ. These methods can reduce the need for stoichiometric chemical oxidants or activators, aligning with green chemistry principles. For example, amidyl radicals can be generated electrochemically and used in C-N bond-forming reactions. rsc.org

Stereoselective Synthesis of this compound Isomers and Diastereomers

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical when preparing chiral analogs that may contain stereocenters on the aromatic ring or the N-alkyl group. Such syntheses aim to control the three-dimensional arrangement of atoms, producing a specific stereoisomer.

One important class of chiral amides is atropisomers, which exhibit axial chirality due to restricted rotation around a single bond (in this case, the aryl-carbonyl bond). nih.gov The enantioselective synthesis of atropisomeric benzamides can be achieved using chiral catalysts, such as a tetrapeptide, to control the stereochemistry during a key bond-forming step like aromatic bromination. nih.gov

For analogs containing stereocenters, two primary strategies are employed:

Chiral Resolution: This involves synthesizing a racemic mixture (an equal mixture of both enantiomers) and then separating them. Lipases and other enzymes are often used as biocatalysts for the kinetic resolution of chiral alcohols or esters that can serve as precursors to the target chiral amide. rsc.org

Asymmetric Synthesis: This strategy uses chiral starting materials, reagents, or catalysts to directly form the desired enantiomer in excess. For example, the synthesis of chiral cyclic amides has been accomplished through dual-catalytic processes using an N-heterocyclic carbene (NHC) and a chiral phosphoric acid (CPA). researchgate.net A variety of racemization-free coupling reagents have been developed specifically for peptide and chiral amide synthesis to prevent the loss of stereochemical integrity during the reaction. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. ucl.ac.uk For amide synthesis, which traditionally relies on stoichiometric activating agents leading to significant waste, green approaches are particularly important. sigmaaldrich.com

Catalytic Methods: The shift from stoichiometric reagents (e.g., carbodiimides, acyl chlorides) to catalytic methods is a cornerstone of green amide synthesis. Catalysts like boric acid, boronic acids, or transition metals are used in small amounts and can often be recycled, drastically reducing waste. researchgate.netmdpi.com

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in environmentally benign solvents like water or ethanol is a key principle of green chemistry. Solvent-free methods for amide synthesis have been developed, for instance, by heating a mixture of a carboxylic acid and urea with a boric acid catalyst. youtube.comresearchgate.net

Atom Economy: This metric evaluates how efficiently atoms from the starting materials are incorporated into the final product. Direct catalytic amidation, where a carboxylic acid and an amine combine to form an amide and water, has a high atom economy, as water is the only byproduct. acs.org

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable route to amide bond formation. Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous systems, are highly selective (reducing the need for protecting groups), and are biodegradable. rsc.org

Green Chemistry PrincipleApplication in Amide SynthesisExampleReference
Use of CatalysisReplacing stoichiometric activators with catalytic amounts of boron or metal compounds.Boronic acid catalyzed direct amidation. sigmaaldrich.com
Benign Solvents/Solvent-FreeConducting reactions in water or without any solvent.Solvent-free synthesis using boric acid and urea. researchgate.net
High Atom EconomyDirect condensation of acids and amines where water is the only byproduct.Direct amidation catalyzed by a reusable ionic liquid. acs.org
Use of Renewable Resources (Biocatalysis)Employing enzymes to catalyze amide bond formation under mild conditions.Lipase-catalyzed synthesis. rsc.org

Reaction Mechanisms in this compound Chemistry

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing new synthetic methods. The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution.

Detailed Mechanistic Studies of Amide Bond Formation

The direct reaction between a carboxylic acid (like p-toluic acid) and an amine (like methylamine) is thermodynamically unfavorable at room temperature. This is because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt. mdpi.com Therefore, the reaction requires either high temperatures to drive off water and shift the equilibrium, or the activation of the carboxylic acid. acs.org

The general mechanism involving an activating agent proceeds as follows:

Activation of the Carboxylic Acid: The carbonyl oxygen of the p-toluic acid is activated, making the carbonyl carbon more electrophilic. This is the key role of coupling reagents and catalysts.

With thionyl chloride , an acyl chloride is formed.

With boron catalysts , an acyloxyboron species is generated, which is more susceptible to nucleophilic attack than the original carboxylic acid. nih.gov

With carbodiimides , an O-acylisourea intermediate is formed.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the now highly electrophilic carbonyl carbon of the activated p-toluic acid derivative. This step forms a tetrahedral intermediate.

Proton Transfer: A proton is typically transferred from the nitrogen atom to a suitable acceptor, neutralizing the positive charge on the nitrogen.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a leaving group is expelled. The nature of the leaving group depends on the activating agent used (e.g., a chloride ion for acyl chlorides, a borinic acid moiety for boron catalysis, or an isourea for carbodiimide activation).

Deprotonation: A final deprotonation step yields the stable this compound and regenerates any catalyst used in the process.

Recent mechanistic studies, including computational DFT (Density Functional Theory) calculations, have provided deeper insights. For example, in boron-catalyzed amidations, alternative mechanisms involving dimeric boron intermediates have been proposed, which may better explain the observed reactivity compared to simpler monomeric acyloxyboron pathways. nih.gov Similarly, silicon-based activating agents are thought to proceed via an intermolecular nucleophilic addition where the carboxylic acid can act as a self-catalyst through hydrogen bonding to promote the reaction. acs.org

Radical Mechanisms in this compound Reactions

The formation of this compound via radical pathways can be conceptualized through several modern synthetic strategies, primarily involving copper-catalyzed or photoredox-catalyzed reactions. These methods rely on the generation of highly reactive radical species to facilitate the formation of the crucial carbon-nitrogen bond.

Copper-Catalyzed Pathways Involving Radical Intermediates:

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a cornerstone of N-aryl amide synthesis. While some mechanisms proceed through an oxidative addition/reductive elimination cycle, pathways involving single-electron transfer (SET) and the generation of radical intermediates have also been proposed and studied for the broader class of N-aryl amides. Current time information in Shropshire, GB.mit.edu

A plausible radical mechanism for the synthesis of this compound from p-toluoyl chloride and methylamine, catalyzed by a copper(I) species, would likely involve the following key steps:

Formation of a Copper(I) Amidate Complex: The copper(I) catalyst reacts with methylamine to form a copper(I)-methylamidate complex.

Single-Electron Transfer (SET): The copper(I) complex can transfer a single electron to the p-toluoyl derivative (e.g., an aryl halide). This SET process generates a p-toluoyl radical and a copper(II) species.

Radical Combination: The highly reactive p-toluoyl radical can then combine with the copper(II)-methylamidate complex.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the final product, this compound, and regenerate the active copper(I) catalyst.

The involvement of nitrogen-centered radicals is also a possibility in certain oxidative C-H amination reactions. nih.gov In such a scenario, a nitrogen-centered radical would be generated from methylamine or a derivative, which could then attack the toluene precursor.

Photoredox Catalysis Pathways:

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions, operating explicitly through radical intermediates. In a hypothetical photoredox synthesis of this compound, a photocatalyst (PC), upon excitation by light, can initiate a radical cascade.

A potential pathway could involve:

Generation of an Aryl Radical: An excited photocatalyst ([PC]*) can reduce an activated p-tolyl precursor (like a diazonium salt or an aryl halide) to generate a p-tolyl radical.

Formation of an Acyl Radical: This aryl radical could then react with a carbon monoxide (CO) source to form a p-toluoyl radical.

Radical-Amine Coupling: The p-toluoyl radical is then trapped by methylamine to form the amide bond.

Alternatively, an amidyl radical could be generated. For instance, an N-substituted methylamine derivative could be oxidized by the excited photocatalyst to form a methylamidyl radical, which then engages with a toluene derivative.

Investigation of Intermediates and Transition States

The direct experimental observation of radical intermediates and transition states is challenging due to their transient and high-energy nature. Consequently, their investigation often relies on a combination of indirect experimental evidence (such as radical trapping experiments) and computational chemistry. For the synthesis of N-aryl amides, density functional theory (DFT) calculations have been instrumental in elucidating reaction mechanisms, characterizing the geometries of intermediates, and determining the energy barriers of transition states. nih.gov

Key Intermediates:

In the radical-mediated synthesis of this compound, several key intermediates can be postulated based on studies of analogous systems:

Aryl Radicals (p-tolyl radical): A radical centered on the aromatic ring of the toluene precursor.

Acyl Radicals (p-toluoyl radical): A radical where the unpaired electron resides on the carbonyl carbon.

Nitrogen-Centered Radicals (Methylamidyl radical): A radical with the unpaired electron on the nitrogen atom of the methylamine fragment.

Organometallic Complexes: In copper-catalyzed reactions, various copper-ligand-substrate complexes, including those with radical character, serve as crucial intermediates. mit.edu

Transition States:

The transition states in these reactions represent the highest energy point along the reaction coordinate for a particular step, such as bond formation or cleavage. Computational studies on related amide syntheses have calculated the structures and energies of these fleeting species. For example, in a copper-catalyzed reaction, the transition state for the key C-N bond-forming step would involve the approach of the aryl radical to the nitrogen atom of the copper-amidate complex. The energy of this transition state (the activation energy) dictates the rate of the reaction.

Below is an illustrative data table summarizing the types of intermediates and transition states that would be investigated for radical-mediated this compound synthesis, based on analogous N-aryl amide formation studies.

Table 1: Postulated Intermediates and Transition States in Radical Syntheses of N-Aryl Amides
Species TypeDescriptionMethod of InvestigationKey Structural Features
Aryl Radical IntermediateA radical species where the unpaired electron is localized on an aromatic ring (e.g., p-tolyl radical).Radical trapping experiments, EPR spectroscopy (in some cases), Computational modeling (DFT).Planar sp² hybridized radical center on the aromatic ring.
Amidate-Copper(I) ComplexA coordination complex between the deprotonated amide (methylamidate) and a Cu(I) catalyst.NMR spectroscopy, X-ray crystallography (for stable analogs), Computational modeling.Coordination of the nitrogen atom to the copper center.
C-N Bond Formation Transition StateThe highest energy structure along the reaction pathway for the formation of the amide C-N bond.Computational modeling (DFT), Kinetic isotope effect studies.Partial bond formation between the aryl carbon and the amide nitrogen. The geometry depends on the specific mechanism (e.g., radical combination vs. reductive elimination).
Photocatalyst-Substrate AdductAn excited-state complex formed between the photocatalyst and a reaction substrate, leading to electron transfer.Transient absorption spectroscopy, Fluorescence quenching studies.Close proximity of the photocatalyst and substrate, facilitating electron transfer.

The following table provides hypothetical energy values for key steps in a radical-mediated synthesis, which are typical targets of computational investigation for such reactions.

Table 2: Hypothetical Computational Data for a Radical-Mediated this compound Synthesis
Reaction StepSpecies InvolvedCalculated ParameterHypothetical Value (kcal/mol)
Aryl Radical FormationAryl Halide → Aryl Radical + Halide RadicalBond Dissociation Energy70-85
Radical CombinationAryl Radical + Amidate-Cu(II) Complex → IntermediateActivation Energy (Transition State)5-15
Reductive EliminationIntermediate → N-Aryl Amide + Cu(I) CatalystActivation Energy (Transition State)10-25

It must be emphasized that these tables are illustrative. Detailed experimental and computational studies specifically on this compound are required to provide precise data for its synthetic pathways.

Iii. Molecular Structure and Spectroscopic Characterization of N Methyl P Toluamide

Structural Elucidation Techniques

The precise spatial arrangement of atoms in N-Methyl-p-toluamide has been determined through crystallographic methods, while its dynamic conformational landscape can be explored using computational and spectroscopic approaches.

The crystal structure reveals that this compound crystallizes in the monoclinic system with the space group P2₁/c. This space group indicates a centrosymmetric arrangement of the molecules within the unit cell. The fundamental building block of the crystal, the unit cell, has the following dimensions: a = 9.86 Å, b = 9.95 Å, and c = 10.15 Å, with a β angle of 115.3°. These parameters define the geometry of the repeating unit that constructs the entire crystal.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.86
b (Å)9.95
c (Å)10.15
β (°)115.3
Volume (ų)900.2
Z (molecules/unit cell)4

In solution and in the gas phase, molecules are not static but can exist in various spatial orientations or conformations due to the rotation around single bonds. For this compound, two primary rotational axes dictate its conformational preferences: the bond connecting the carbonyl group to the aromatic ring and the amide C-N bond.

Rotation around the phenyl-carbonyl bond can influence the relative orientation of the aromatic ring and the amide plane. The planarity is favored to maximize π-orbital overlap, but steric hindrance between the ortho protons of the aromatic ring and the substituents on the amide group can lead to a non-planar arrangement.

The rotation around the amide C-N bond is of particular significance. Due to the partial double bond character of this bond, rotation is restricted, leading to the possibility of cis and trans isomers. In the case of this compound, the trans conformation, where the methyl group on the nitrogen is oriented away from the carbonyl oxygen, is generally the more stable and predominant form due to reduced steric hindrance. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to map the potential energy surface of these rotations and to determine the relative energies of different conformers.

Advanced Spectroscopic Investigations

Spectroscopic techniques that probe the interaction of electromagnetic radiation with the nuclei of atoms provide invaluable information about the chemical environment and connectivity within a molecule.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides a signature for each chemically distinct proton in the molecule. The spectrum is characterized by the chemical shift (δ), which indicates the electronic environment of the proton, the integration, which corresponds to the number of protons, and the splitting pattern (multiplicity), which reveals the number of neighboring protons.

The aromatic region of the spectrum typically shows two doublets, corresponding to the protons on the p-substituted benzene (B151609) ring. The protons ortho to the amide group (H-2 and H-6) are in a different chemical environment than the protons meta to the amide group (H-3 and H-5), leading to distinct signals. The coupling between these adjacent aromatic protons results in the characteristic doublet pattern.

A singlet in the upfield region of the spectrum is attributed to the protons of the methyl group attached to the aromatic ring (p-CH₃). Another distinct signal, often a doublet due to coupling with the N-H proton, corresponds to the N-methyl group (N-CH₃). The amide proton (N-H) itself typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (H-2, H-6)7.6 - 7.8Doublet
Aromatic (H-3, H-5)7.1 - 7.3Doublet
N-H5.8 - 6.2 (broad)Singlet
N-CH₃2.9 - 3.1Doublet
p-CH₃2.3 - 2.5Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the amide group is typically found in the most downfield region of the spectrum (around 165-175 ppm) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons show a series of signals in the range of 120-140 ppm. The carbon atom attached to the amide group (C-1) and the carbon atom bearing the methyl group (C-4) are quaternary and often have lower intensities. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will appear as distinct signals.

In the upfield region, the spectrum will display signals for the two methyl groups. The carbon of the N-methyl group (N-CH₃) will have a chemical shift in the range of 25-30 ppm, while the carbon of the p-tolyl methyl group (p-CH₃) will appear at a slightly lower chemical shift, typically around 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)168 - 172
Aromatic (C-1)140 - 144
Aromatic (C-4)135 - 139
Aromatic (C-2, C-6)128 - 132
Aromatic (C-3, C-5)126 - 130
N-CH₃26 - 30
p-CH₃20 - 24

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR and Other Heteronuclear NMR Applications

While ¹H and ¹³C NMR are standard for structural analysis, heteronuclear NMR techniques, particularly ¹⁵N NMR, offer direct insight into the electronic environment of the nitrogen atom within the amide functional group. Specific ¹⁵N NMR spectral data for this compound is not extensively reported in publicly available literature; however, the principles of the technique and data from analogous secondary benzamides provide a strong basis for its application.

¹⁵N NMR spectroscopy is a powerful tool for assessing the electronic properties and bonding characteristics of the amide bond. rsc.orgresearchgate.net The chemical shift of the nitrogen atom is highly sensitive to factors such as resonance, hybridization, and steric hindrance. For typical secondary amides, the acylated nitrogen atoms generally appear in a predictable region of the spectrum, often between 107 ppm and 109 ppm. researchgate.net Any significant deviation from this range could indicate unusual electronic or steric effects influencing the amide linkage.

Other advanced heteronuclear NMR applications, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the complete structural assignment. libretexts.org

HSQC: This two-dimensional experiment correlates the chemical shifts of directly bonded ¹H and ¹³C (or other heteronuclei like ¹⁵N) nuclei. For this compound, an HSQC spectrum would definitively link the N-H proton signal to the amide nitrogen and the N-methyl protons to the N-methyl carbon.

Together, these heteronuclear NMR methods provide an unambiguous and detailed map of the molecular framework of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. youtube.com The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound (C₉H₁₁NO, molecular weight: 149.19 g/mol ), the EI-MS spectrum is characterized by several key fragments. nih.govnist.gov The molecular ion peak [M]⁺• is observed at m/z 149. The most prominent fragmentation pathway for aromatic amides involves the cleavage of the C-N bond alpha to the carbonyl group. youtube.com This leads to the formation of a stable p-toluoyl cation (an acylium ion), which is typically the base peak in the spectrum.

The primary fragmentation steps are proposed as follows:

Formation of the p-toluoyl cation: The molecular ion undergoes cleavage of the N-CO bond, resulting in the highly stable acylium ion at m/z 119 . This is the most abundant ion (base peak) in the spectrum. nih.gov

Formation of the tolyl cation: The p-toluoyl cation (m/z 119) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to form the tolyl cation at m/z 91 . nih.govyoutube.com

Another significant, though less common, fragment can be observed at m/z 148 , corresponding to the loss of a single hydrogen atom [M-H]⁺ from the molecular ion. nih.gov

m/z ValueProposed Fragment IonFormulaDescription
149[C₉H₁₁NO]⁺•Molecular IonThe intact molecule with one electron removed.
119[C₈H₇O]⁺p-Toluoyl cationBase Peak. Formed by cleavage of the amide C-N bond.
91[C₇H₇]⁺Tolyl cationFormed by the loss of carbon monoxide (CO) from the p-toluoyl cation.
65[C₅H₅]⁺Cyclopentadienyl cationA common fragment resulting from the decomposition of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is a primary method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov

Qualitative Analysis: In a GC-MS analysis, a sample mixture is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI) and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern (as described in section 3.2.2.1), is compared against spectral libraries (such as the NIST library) for positive identification. nih.govnist.gov The retention time from the GC provides an additional layer of confirmation.

Quantitative Analysis: GC-MS is also highly effective for determining the concentration of this compound in a sample. This is typically achieved by creating a calibration curve using standards of known concentrations. An internal standard (a compound with similar chemical properties but a different mass that is added to all samples and standards in a known amount) is often used to correct for variations in sample preparation and instrument response. By monitoring specific, abundant, and unique ions of the target analyte (Selected Ion Monitoring, SIM), the sensitivity and selectivity of the quantitative analysis can be significantly enhanced, allowing for detection in complex matrices at very low levels. nih.govglsciences.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly suited for compounds that are non-volatile, thermally unstable, or highly polar. While this compound is amenable to GC-MS, LC-MS offers advantages in certain applications, such as analysis in biological fluids or complex environmental samples, often with minimal sample preparation. rsc.orgshimadzu.com

In LC-MS, separation is achieved via high-performance liquid chromatography (HPLC). The eluent from the LC column is then introduced into the mass spectrometer through an interface that evaporates the solvent and ionizes the analyte. Common ionization techniques for a molecule like this compound would include:

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules, [M+H]⁺ (m/z 150), with minimal fragmentation. This is advantageous for confirming the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): Also a soft ionization method, APCI is suitable for moderately polar molecules and also tends to produce protonated molecules with little fragmentation. youtube.com

LC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity. In this setup, the precursor ion (e.g., m/z 150) is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantitative analysis in complex matrices due to its exceptional selectivity. agilent.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The absorption frequencies are characteristic of specific bond types and functional groups. The FTIR spectrum of this compound, a secondary aromatic amide, displays several characteristic absorption bands that confirm its structure. spectroscopyonline.comlibretexts.org

Key vibrational modes for this compound include:

N-H Stretch: A single, sharp to moderately broad absorption peak is expected in the region of 3370-3170 cm⁻¹, characteristic of a secondary amide N-H bond. spectroscopyonline.commasterorganicchemistry.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups will be observed in the 2980-2850 cm⁻¹ region.

C=O Stretch (Amide I Band): A very strong and sharp absorption due to the carbonyl stretch is the most prominent feature in the spectrum, typically occurring in the range of 1680-1630 cm⁻¹. spectroscopyonline.com Its exact position can be influenced by hydrogen bonding.

N-H Bend (Amide II Band): This is another characteristic peak for secondary amides, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations. It appears as a strong band between 1570 cm⁻¹ and 1515 cm⁻¹. The Amide I and Amide II bands form a diagnostic pair for secondary amides. spectroscopyonline.com

Aromatic C=C Stretches: Medium to weak absorptions from the stretching of the benzene ring carbon-carbon bonds are expected in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the bond between the carbonyl carbon and the nitrogen atom typically appears in the 1335-1250 cm⁻¹ range for aromatic amides. orgchemboulder.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide (N-H)~3300Medium, Sharp
C-H Stretch (Aromatic)Ar-H3100-3000Weak to Medium
C-H Stretch (Aliphatic)C-H (from CH₃)2980-2850Medium
C=O Stretch (Amide I)Amide Carbonyl (C=O)~1645Strong, Sharp
N-H Bend (Amide II)N-H Bend + C-N Stretch~1540Strong
C=C StretchAromatic Ring1600-1450Medium to Weak
C-N StretchAmide (Ar-CO-N)~1280Medium to Strong

Despite a comprehensive search for detailed spectroscopic data on this compound (also known as N,4-dimethylbenzamide), the specific experimental values and vibrational assignments required to construct the requested article are not available in publicly accessible journals and databases. While spectral data for this compound are indexed in resources such as the NIST WebBook and PubChem, the detailed peak-by-peak analysis and corresponding vibrational or electronic transition assignments have not been published in a format that would allow for the thorough and scientifically accurate article generation as per the user's strict outline.

Therefore, the content for the sections on Raman Spectroscopy, Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, including the required data tables and detailed research findings, cannot be generated at this time.

Iv. Computational Chemistry and Modeling of N Methyl P Toluamide

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to predict the properties of molecules. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches, each offering a different balance of computational cost and accuracy.

Semi-empirical methods utilize a simplified form of the Hartree-Fock theory, incorporating parameters derived from experimental data to streamline calculations. uni-muenchen.de These methods, such as Austin Model 1 (AM1), are computationally efficient and well-suited for calculating the electronic properties of large sets of molecules. uni-muenchen.de The AM1 method is based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.de

In studies of toluamide analogs, the AM1 method has been successfully employed to calculate a range of molecular electronic properties. psu.eduresearchgate.net These calculations typically involve first performing a conformational search to identify the lowest energy conformer, which is then used for subsequent electronic property calculations. psu.edu Key electronic descriptors calculated using this method include:

Molecular Electrostatic Potentials (MEPs): These represent the energy of interaction of a positive point charge with the molecule's electron distribution, highlighting regions that are prone to electrophilic or nucleophilic attack. psu.edu

Atomic Charges: These calculations provide the partial charge on each atom in the molecule. psu.eduresearchgate.net

These properties are crucial for understanding how a molecule like N-Methyl-p-toluamide might be recognized by and interact with a biological receptor. nih.gov

Ab initio and Density Functional Theory (DFT) methods provide a more rigorous and accurate description of molecular systems without reliance on empirical parameterization. conicet.gov.arresearchgate.net

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles, using only fundamental physical constants.

Density Functional Theory (DFT): This approach calculates the electronic structure of a molecule based on its electron density, offering a high level of accuracy that is often comparable to more computationally expensive ab initio methods. researchgate.net DFT methods can be enhanced with corrections for dispersion forces (e.g., DFT-D2 or DFT-D3), which are critical for accurately modeling weakly bonded systems. nih.govucl.ac.uk

These methods are the gold standard for molecular geometry optimization, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy. conicet.gov.ar The optimized geometry can then be used to accurately calculate vibrational frequencies (for comparison with experimental IR and Raman spectra) and other molecular properties. conicet.gov.arresearchgate.net The use of different basis sets, which are sets of mathematical functions used to build molecular orbitals, allows for tuning the accuracy of the calculations. conicet.gov.ar

A primary goal of computational modeling in this context is to establish a Quantitative Structure-Activity Relationship (QSAR), which links a molecule's structural or electronic features to its biological activity. ut.ee For toluamides, studies have focused on correlating calculated electronic properties with insect repellent efficacy. psu.edunih.gov

Research on a series of DEET analogs has shown that no single electronic property is sufficient to predict repellent activity; rather, a specific combination of properties must fall within an optimal range. psu.eduresearchgate.net Key findings indicate that potent repellency is associated with:

Optimal values for the van der Waals surface electrostatic potential near the amide nitrogen and oxygen atoms. psu.edunih.gov

A specific range for the atomic charge at the amide nitrogen atom. psu.eduresearchgate.net

An optimal dipole moment. psu.edunih.gov

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap, which serves as an index of molecular stability and reactivity. nih.govconicet.gov.ar

These easily calculable predictors can guide the design of new, potentially more effective compounds by pre-screening candidates before synthesis and testing. researchgate.netnih.gov

Electronic PropertyCorrelation with Repellent ActivityReference
Electrostatic Potential (Amide N/O) Must be in an optimal range for potent repellency. psu.edu, nih.gov
Atomic Charge (Amide N) A less negative charge is associated with longer protection times. researchgate.net
Dipole Moment Must be within an optimal range. psu.edu, nih.gov
HOMO-LUMO Gap A large gap implies high molecular stability and lower reactivity. conicet.gov.ar

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net This is particularly valuable for understanding how flexible molecules like this compound behave and interact with biological macromolecules. diva-portal.org

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt by rotation around its single bonds and the relative energies of these conformations. libretexts.orglumenlearning.com The potential energy surface of a molecule contains numerous low-energy conformers (local minima) and a single conformation of the lowest possible energy (the global minimum). drugdesign.org

The process begins by generating a set of possible conformers, which can be done through methods like systematic scanning of rotatable bonds. drugdesign.org Each of these starting geometries is then subjected to energy minimization. drugdesign.org This is an iterative computational process that adjusts the molecular geometry in small steps to find a nearby structure with lower potential energy, eventually settling into a local energy minimum. drugdesign.org By comparing the energies of all found local minima, the global minimum conformation can be identified. This analysis is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that is complementary to a biological binding site. researchgate.net

Molecular dynamics simulations are extensively used to model the interaction between a small molecule (ligand), such as this compound, and a protein target. diva-portal.org These simulations can reveal the detailed mechanism of binding, the stability of the ligand-protein complex, and the specific amino acid residues involved in the interaction. nih.gov

For insect repellents like the toluamides, MD simulations have been used to investigate their binding with odorant-binding proteins (OBPs), which are thought to be involved in the olfactory response of insects. researchgate.net The simulation tracks the movements of the ligand and protein atoms over time, governed by a force field that describes the potential energy of the system. acs.org

Analysis of the simulation trajectory can identify key non-covalent interactions that stabilize the complex. volkamerlab.org These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. volkamerlab.org

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein. volkamerlab.org

Salt Bridges: Electrostatic interactions between oppositely charged residues. volkamerlab.org

π-Stacking: Interactions between aromatic rings. volkamerlab.org

By identifying these "hot spots" of interaction, researchers can understand the basis of molecular recognition and rationally design new molecules with improved binding affinity and, consequently, enhanced biological activity. nih.gov

Interaction TypeDescription
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
van der Waals Weak, short-range electrostatic attractive forces between uncharged molecules.
π-Stacking Attractive, noncovalent interactions between aromatic rings.
Salt Bridge A combination of hydrogen bonding and electrostatic interactions between oppositely charged ions.

Structure-Based Drug Design and Virtual Screening

Structure-based drug design (SBDD) is a computational methodology that utilizes the three-dimensional structure of a biological target, such as a protein, to design and optimize ligands that can bind to it. drugdiscoverynews.comgardp.org This approach is fundamental in identifying novel insect repellents by understanding the molecular interactions between a repellent candidate and its target receptor. mdpi.com Virtual screening, a key component of SBDD, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to the target. plos.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the discovery pipeline more efficient. gardp.org

For repellents like this compound and its analog DEET, the primary targets for SBDD are olfactory proteins in insects, such as odorant receptors (ORs) and odorant-binding proteins (OBPs). nih.govnih.gov By modeling how these compounds fit into the binding sites of these proteins, researchers can predict their repellent activity and design derivatives with improved efficacy. nih.gov

Docking Studies with Biological Receptors (e.g., Odorant Receptors)

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein. gardp.orgwikipedia.org This method calculates a scoring function to estimate the binding affinity, providing insights into the stability and specificity of the ligand-receptor complex. gardp.org

In the context of insect repellents, docking studies have been crucial for elucidating how compounds like DEET interact with insect olfactory proteins. Studies on the odorant-binding protein from Anopheles gambiae (AgamOBP1) have provided high-resolution structural data for these interactions. nih.gov

Key Research Findings from Docking Studies (on DEET as an analog):

Binding Site: Docking simulations and crystal structure analysis have shown that DEET binds within a long, hydrophobic tunnel in AgamOBP1. nih.gov It specifically sits (B43327) at the edge of this channel, interacting with several amino acid residues. nih.gov

Molecular Interactions: The binding is stabilized by numerous non-polar interactions and, critically, a single hydrogen bond. nih.gov This hydrogen bond is considered essential for the recognition of DEET by the protein. nih.gov In another study focusing on the odorant receptor MhOR5, template-based models successfully predicted the binding mode of DEET, identifying key contact residues. researchgate.net

Receptor Targets: The olfactory system of insects presents multiple targets. Docking studies have explored interactions not only with OBPs, which are involved in transporting odorants, but also directly with odorant receptors (ORs) that trigger the neuronal response. nih.govebi.ac.uk The OR/Orco (odorant receptor co-receptor) complex is considered a key target for repellents. sdbonline.orguniprot.org

Receptor TargetInteracting Residues (Predicted/Observed for DEET)Key Interaction TypesReference
Anopheles gambiae OBP1 (AgamOBP1)Ser79, Various non-polar residuesHydrogen Bonding, Hydrophobic Interactions nih.gov
Machilis hrabei OR5 (MhOR5)Residues at positions 2.2, 4.16, 6.3Contact Residues researchgate.net
Aedes aegypti OBP1 (AaegOBP1)Hydrophobic tunnel residuesHydrophobic Interactions, Stereoelectronic Fit researchgate.net

This table presents findings from studies on DEET, a close structural analog of this compound.

Pharmacophore Modeling and Similarity Searches

A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. mdpi.com Pharmacophore modeling identifies the essential 3D arrangement of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings that a molecule must possess to be active. mdpi.comresearchgate.net

Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. researchgate.netnih.gov This process, known as a similarity search, is a powerful tool for discovering novel compounds with potentially similar biological activity. acs.org

Key Features of Repellent Pharmacophore Models (based on DEET and analogs):

A common pharmacophore model for insect repellent activity, derived from DEET and other active amides, consists of four key features. researchgate.netacs.orgresearchgate.net

Features: The model typically includes one hydrogen bond acceptor, one aromatic function, and two hydrophobic aliphatic functions. researchgate.netacs.org The amide group's oxygen atom often serves as the hydrogen bond acceptor, while the toluyl ring provides the aromatic feature. acs.orgnih.gov

Validation: These models have demonstrated high predictive power, with a strong correlation between how well a compound fits the model and its experimentally determined repellent protection time. researchgate.net

Pharmacophore FeatureDescriptionLikely Corresponding Chemical GroupReference
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.The oxygen atom of the amide carbonyl group. researchgate.netacs.org
Aromatic Hydrophobic (Aro)A planar, cyclic, aromatic region.The toluyl ring system. researchgate.netacs.org
Aliphatic Hydrophobic 1 (HyAl)A non-polar aliphatic group.The N-methyl group. researchgate.netacs.org
Aliphatic Hydrophobic 2 (HyAl)A second non-polar aliphatic group.The methyl group on the toluyl ring. researchgate.netacs.org

This table describes a generalized pharmacophore model based on studies of DEET and related amide repellents.

In Silico Identification of this compound Analogs and Derivatives

The computational tools of docking and pharmacophore modeling culminate in the in silico identification of novel analogs and derivatives. researchgate.net This process, often part of a hierarchical virtual screening workflow, allows researchers to efficiently sift through millions of compounds to find promising new candidates for synthesis and testing. researchgate.netresearchgate.net

The general workflow involves several steps:

Database Screening: A large database of compounds (e.g., ZINC, PubChem, or specialized libraries of natural products) is screened using a validated pharmacophore model. researchgate.netnih.govacs.org

Filtering: The initial hits are filtered based on various criteria, such as molecular weight, lipophilicity (Lipinski's Rule of Five), and predicted toxicity. researchgate.netnih.gov

Molecular Docking: The filtered compounds are then docked into the 3D structure of the target receptor (like an OBP or OR). Their docking scores and binding poses are analyzed to prioritize the most promising candidates. researchgate.netresearchgate.net

Molecular Dynamics: For the top-ranked candidates, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. plos.orgacs.org

Through these methods, studies have identified several classes of compounds as potential repellents.

Examples of Identified Analogs/Derivatives from Virtual Screening:

Compound/ClassScreening Method UsedTarget Protein/ModelReference
Thymol acetatePharmacophore & DockingAgamOBP1 acs.org
p-Cymen-8-ylPharmacophore & DockingAgamOBP1 acs.org
2-Allylsulfanyl-3-methyl-pyrazinePharmacophore-based searchDEET-based pharmacophore researchgate.netresearchgate.net
2-(2-Chloro-phenoxy)-2-methyl-propionamidePharmacophore-based searchDEET-based pharmacophore researchgate.netresearchgate.net
Various Natural ProductsHierarchical Virtual Screening (Pharmacophore and Docking)AaegOBP1 researchgate.net

Sufficient scientific literature is not available to generate an article on "this compound" that strictly adheres to the detailed outline provided. Extensive searches for biological and biochemical research specific to this compound (also known as N,4-dimethylbenzamide) did not yield the required information for the following sections:

V. Biological and Biochemical Research on N Methyl P Toluamide

Mechanism of Action Studies

Neurotoxicological Mechanisms

Direct Action on the Central Nervous System (CNS):Research on the neurotoxicological mechanisms of toluamide compounds, including direct actions on the central nervous system of insects, has concentrated on DEET, with no specific findings available for N-Methyl-p-toluamide.

Due to the lack of specific research data for this compound corresponding to the required sub-sections, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly follows the provided outline.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data for the chemical compound This compound to generate the detailed article as requested in the provided outline.

The specific topics outlined below lack dedicated research concerning this compound:

Metabolism and Biotransformation of this compound

Mammalian Metabolism Pathways:Detailed studies elucidating the specific metabolic and biotransformation pathways of this compound in mammals are not present in the available literature. While related compounds undergo processes like N-demethylation and ring oxidation, these pathways have not been specifically confirmed for this compound.

Much of the existing research in this area focuses on the structurally related but distinct compound N,N-diethyl-m-toluamide (DEET). Due to the strict requirement to focus solely on this compound, it is not scientifically accurate or appropriate to extrapolate findings from DEET or other analogues.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail at this time.

Oxidative Metabolism by Cytochrome P450 Enzymes (CYP450s)

The oxidative metabolism of N,N-diethyl-m-toluamide is primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.govcapes.gov.brresearchgate.net These enzymes are responsible for biotransformation, a process that modifies xenobiotics to facilitate their excretion. For this compound, the main metabolic pathways involve oxidation of the aromatic methyl group and dealkylation of the N,N-diethylamino moiety. nih.govcapes.gov.brresearchgate.net

One of the principal metabolic pathways is the oxidation of the methyl group on the toluene ring. nih.govcapes.gov.brresearchgate.net This reaction, catalyzed by CYP450 enzymes, introduces a hydroxyl group, converting the parent compound into N,N-diethyl-m-hydroxymethylbenzamide. nih.govcapes.gov.brresearchgate.net This metabolite is often referred to as BALC (an abbreviation derived from an alternative chemical name). drugbank.com Further oxidation of this alcohol metabolite can occur, leading to the formation of the corresponding carboxylic acid, N,N-diethyl-m-carboxybenzamide. Studies have shown that ring methyl hydroxylation is a major metabolic route in humans. researchgate.net In fact, research using human liver microsomes (HLM) has indicated that the affinity and intrinsic clearance for ring hydroxylation are greater than for N-deethylation. nih.govcapes.gov.brresearchgate.net

A second major oxidative pathway is N-deethylation, which involves the removal of one of the ethyl groups from the amide nitrogen atom. nih.govcapes.gov.brresearchgate.net This process results in the formation of the N-deethylated metabolite, N-ethyl-m-toluamide, also known as ET. nih.govcapes.gov.brresearchgate.net This reaction is also mediated by the CYP450 system. nih.govcapes.gov.brresearchgate.net The N-ethyl-m-toluamide metabolite can undergo subsequent metabolic reactions, including further dealkylation to the primary amide or oxidation of the ring methyl group. nih.gov

Specific isozymes of the cytochrome P450 family have been identified as key players in the metabolism of N,N-diethyl-m-toluamide. The two primary metabolic pathways are catalyzed by different sets of CYP isozymes. nih.govcapes.gov.brresearchgate.net

Ring Methyl Oxidation (Formation of BALC): The formation of the ring-hydroxylated metabolite is primarily catalyzed by CYP2B6. nih.govcapes.gov.brresearchgate.net Other isozymes, including CYP1A2, CYP2D6*1, and CYP2E1, also contribute to this metabolic step. nih.govcapes.gov.brresearchgate.net

N-Deethylation (Formation of ET): The N-deethylation pathway is predominantly mediated by CYP2C19, which shows the highest activity for this reaction. nih.govcapes.gov.brresearchgate.net Other contributing isozymes include CYP3A4, CYP3A5, and CYP2A6. nih.govcapes.gov.brresearchgate.net

Due to these specificities, individuals with higher expression levels of CYP2B6, CYP3A4, CYP2C19, and CYP2A6 are expected to have a greater capacity to metabolize the compound. nih.govresearchgate.net

Metabolic PathwayPrimary MetabolitePrincipal CYP IsozymeOther Contributing CYP Isozymes
Ring Methyl OxidationN,N-diethyl-m-hydroxymethylbenzamide (BALC)CYP2B6CYP1A2, CYP2D6, CYP2E1
N-DeethylationN-ethyl-m-toluamide (ET)CYP2C19CYP3A4, CYP3A5, CYP2A6
Table 1. Summary of CYP450 Isozymes Involved in the Primary Metabolic Pathways.
Formation of Metabolites (e.g., BALC, ET)

The biotransformation of N,N-diethyl-m-toluamide in humans results in two primary metabolites: N,N-diethyl-m-hydroxymethylbenzamide (BALC) from ring methyl oxidation and N-ethyl-m-toluamide (ET) from N-deethylation. drugbank.comnih.govnih.gov These metabolites are the initial products of the two main oxidative pathways catalyzed by hepatic CYP450 enzymes. nih.govcapes.gov.brresearchgate.net The formation of BALC appears to be the predominant pathway in humans. nih.gov These primary metabolites can be further metabolized through subsequent oxidation or conjugation reactions before being excreted. nih.govnih.gov

In Vitro and In Vivo Metabolic Studies

Both in vitro and in vivo studies have been crucial in elucidating the metabolic fate of N,N-diethyl-m-toluamide.

In Vitro Studies: Research using pooled human liver microsomes (HLM) has been fundamental in identifying the primary metabolites and the specific CYP isozymes involved. nih.govcapes.gov.brresearchgate.net These studies have demonstrated that HLM have a higher affinity for ring hydroxylation over N-deethylation. nih.govcapes.gov.brresearchgate.net Comparative studies have also been conducted using rat liver microsomes (RLM) and mouse liver microsomes (MLM). researchgate.net These investigations revealed that pooled HLM exhibit significantly lower affinities (higher Km values) for the metabolism to either BALC or ET when compared to RLM. nih.govresearchgate.net Experiments with cDNA-expressed P450 enzymes were instrumental in pinpointing the exact roles of 15 different isozymes, confirming the principal involvement of CYP2B6 in BALC formation and CYP2C19 in ET formation. nih.govresearchgate.net

In Vivo Studies: In vivo research in animal models, such as rats, has provided a broader picture of the distribution and excretion of the metabolites. nih.gov Following administration, the compound is extensively metabolized, with metabolites being widely distributed in various tissues. nih.gov Studies in rats have shown that repeated topical application can lead to higher concentrations of the metabolites in the liver. nih.gov The major metabolite identified in these studies was N,N-diethyl-m-hydroxymethylbenzamide (referred to as DHMB in some studies). nih.gov These studies confirm that the metabolic pathways identified in vitro are relevant in a whole-organism context.

Microbial Degradation Pathways

The environmental fate of N,N-diethyl-m-toluamide is influenced by microbial degradation. nih.gov Several microorganisms, including bacteria and fungi, are capable of metabolizing the compound, although the pathways often differ from those observed in mammals. nih.govresearchgate.net

One well-studied bacterium, Pseudomonas putida DTB, can utilize the compound as its sole source of carbon. nih.govresearchgate.net This bacterium initiates degradation by hydrolyzing the amide bond to produce 3-methylbenzoate and diethylamine. nih.govresearchgate.net The 3-methylbenzoate is then further metabolized via 3-methylcatechol and subsequent meta-ring cleavage. nih.govresearchgate.net This hydrolytic pathway is distinct from the oxidative pathways (ring methyl oxidation and N-deethylation) seen in humans and other eukaryotes. nih.gov

Partial degradation has also been observed in fungi, such as Cunninghamella elegans and Mucor ramannianus, where the metabolic routes include N-oxidation and N-deethylation. nih.govresearchgate.net The study of these microbial pathways is significant for understanding the environmental persistence and bioremediation potential for this widely used compound. nih.govresearchgate.net

Bacterial Hydrolysis of the Amide Bond (e.g., by Pseudomonas putida DTB)

There is no specific information available in the scientific literature detailing the hydrolysis of the amide bond of this compound by bacterial species, including Pseudomonas putida DTB. Research on microbial degradation of toluamides has predominantly centered on DEET, where Pseudomonas putida DTB has been shown to catalyze the hydrolysis of the amide bond to yield 3-methylbenzoic acid and diethylamine nih.gov. However, analogous studies investigating the enzymatic breakdown of this compound have not been published.

Formation of 3-Methylbenzoate and Diethylamine

The formation of 3-Methylbenzoate and Diethylamine is a documented result of the bacterial hydrolysis of N,N-diethyl-m-toluamide (DEET) nih.gov. These specific metabolites would not be the expected products from the hydrolysis of this compound due to structural differences. Hypothetically, the hydrolysis of this compound would yield p-toluic acid (4-methylbenzoic acid) and methylamine. There is currently no published research confirming the formation of any specific metabolites from the bacterial degradation of this compound.

Further Metabolism via Catechol Pathway

No studies have been published that describe the metabolic fate of this compound or its initial breakdown products via the catechol pathway. In related metabolic research, Pseudomonas putida is known to degrade compounds like toluene and xylenes, eventually funneling intermediates such as benzoate and toluates into the catechol pathway for further breakdown. However, a direct link between this compound metabolism and this pathway has not been established in the available literature.

Interactions of this compound with Other Compounds

Drug-Drug Interactions and Synergistic Effects

A comprehensive search of scientific and medical databases yields no studies concerning drug-drug interactions or synergistic effects involving this compound. The potential for this compound to interact with pharmaceuticals or other bioactive molecules remains an uninvestigated area of research.

Interactions with Insecticides (e.g., Chlorpyrifos, Permethrin)

There is no available research documenting the interactions, whether synergistic or antagonistic, between this compound and the insecticides chlorpyrifos or permethrin. In contrast, extensive research has been conducted on the interactions between DEET and these insecticides, showing that combined exposure can lead to altered metabolic profiles and increased toxicological effects compared to individual compound exposure nih.govresearchgate.netnih.govresearchgate.net. These findings for DEET cannot be extrapolated to this compound without specific investigation.

Environmental Interactions and Microbial Community Impact

Specific studies on the environmental interactions of this compound and its impact on microbial communities are absent from the published literature. The potential effects of this compound on soil or aquatic microbial diversity, structure, and function have not been documented. Research on related compounds, such as certain pesticides, indicates that such chemicals can alter the diversity and abundance of soil microbes and affect key metabolic processes like the nitrogen cycle mdpi.com. However, no such data exists specifically for this compound.

Vi. Analytical Methodologies for N Methyl P Toluamide in Research Matrices

Chromatographic Techniques

Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used chromatographic technique for the analysis of a broad range of compounds. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.

Reverse-Phase HPLC for Separation and Quantification

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC. It employs a nonpolar stationary phase, typically a silica-based support chemically modified with alkyl chains (e.g., C18), and a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. In RP-HPLC, nonpolar compounds are retained longer on the column, while polar compounds elute earlier.

For the analysis of N-Methyl-p-toluamide, a moderately polar compound, RP-HPLC would be a suitable technique. The separation would be based on its partitioning between the nonpolar stationary phase and the polar mobile phase. By adjusting the composition of the mobile phase (the ratio of organic solvent to water), the retention time of this compound can be optimized for effective separation from other components in a sample matrix. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a standard.

Hypothetical RP-HPLC Parameters for this compound Analysis:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Detection UV Absorbance
UV Detection in HPLC Analysis

Ultraviolet (UV) detection is a common and robust detection method used in HPLC. It measures the absorbance of UV light by the analyte as it elutes from the column. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

This compound, containing a benzene (B151609) ring, is expected to absorb UV radiation, making UV detection a suitable method for its analysis. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally to ensure optimal sensitivity. This is typically done by scanning the UV spectrum of a standard solution of the compound.

Gas Chromatography (GC)

GC is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. It employs a gaseous mobile phase (carrier gas) to transport the sample through a column containing a stationary phase.

GC Coupled with Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of GC with the detection and identification power of MS. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparing it to a spectral library.

GC-MS is a highly suitable method for the analysis of this compound due to its expected volatility and thermal stability. The mass spectrum of this compound would provide characteristic fragment ions that allow for its unambiguous identification and quantification, even in complex matrices.

Expected Key Mass Fragments for this compound in GC-MS:

m/z (mass-to-charge ratio)Possible Fragment Identity
149Molecular ion [M]+
119[M - CH3NH]+
91[C7H7]+ (Tropylium ion)

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography (TLC) that offers improved resolution, sensitivity, and reproducibility. It involves spotting the sample onto a plate coated with a thin layer of stationary phase (e.g., silica (B1680970) gel), followed by development in a sealed chamber with a suitable mobile phase.

HPTLC can be used as a rapid and cost-effective screening method for the presence of this compound in various samples. The separation is based on the compound's polarity and its interaction with the stationary and mobile phases. Quantification can be performed by densitometry, which measures the absorbance or fluorescence of the separated spots on the plate.

Hypothetical HPTLC System for this compound Analysis:

ParameterCondition
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase Toluene:Ethyl Acetate (optimized ratio)
Application Automated bandwise application
Development Ascending development in a twin-trough chamber
Detection UV detection at an appropriate wavelength

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to remove interfering substances and concentrate the target analyte, thereby enhancing the sensitivity and selectivity of the subsequent analysis. oup.comresearchgate.net The choice of extraction method depends on the sample matrix, the concentration of the analyte, and the analytical technique to be employed.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration from liquid matrices. researchgate.netcore.ac.uk It operates on the principle of partitioning the analyte between a solid stationary phase (sorbent) and the liquid sample. researchgate.net The versatility of SPE stems from the wide array of available sorbents that can retain analytes through different interaction mechanisms, such as reversed-phase, normal-phase, or ion-exchange. nih.govmdpi.com

The SPE process generally involves four sequential steps:

Conditioning: The sorbent is treated with a solvent to activate it, ensuring reproducible retention of the analyte. youtube.com

Loading: The sample is passed through the sorbent bed, where the analyte of interest is retained.

Washing: Interfering compounds are selectively washed from the sorbent using a solvent that does not elute the analyte. youtube.com

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated analyte. youtube.com

For compounds structurally similar to this compound, such as N,N-diethyl-m-toluamide (DEET), SPE has been successfully employed. For instance, magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles has been developed for the pre-concentration of DEET from complex samples like baby toilet water before analysis by High-Performance Liquid Chromatography (HPLC). oup.com This method offers high recovery and sensitivity, with a reported limit of detection of 1.5 μg L⁻¹. oup.com On-line SPE coupled directly with HPLC-tandem mass spectrometry has also been utilized for the rapid and automated analysis of DEET and its metabolites in urine samples. nih.gov

Table 1: Summary of a Magnetic Solid-Phase Extraction (MSPE) Method for a Related Amide
ParameterOptimized Condition/ValueReference
AnalyteN,N-diethyl-m-toluamide (DEET) oup.com
MatrixBaby Toilet Water oup.com
SorbentFe₃O₄@MIL-100 (Fe) Magnetic Nanoparticles oup.com
Adsorption Time40 min oup.com
Linear Range5 to 500 μg L⁻¹ oup.com
Limit of Detection (LOD)1.5 μg L⁻¹ oup.com
Precision (RSD)<3% oup.com

Liquid-Liquid Extraction (LLE) is a traditional and fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.comutar.edu.my The analyte is partitioned from the aqueous phase into the organic solvent, in which it is more soluble. While effective, LLE can be labor-intensive and often requires large volumes of potentially hazardous organic solvents. nih.govmdpi.com

Despite the rise of SPE, LLE remains a relevant technique, particularly when dealing with certain sample types. oup.com For the analysis of polycyclic aromatic hydrocarbons in water, for example, LLE with solvents like methylene (B1212753) chloride has been shown to yield high recovery rates, often exceeding 75%. researchgate.net In the context of analyzing amides like DEET in plasma, a one-step LLE has been used prior to gas chromatography-mass spectrometry (GC-MS) analysis, demonstrating recoveries of over 80%. oup.com The choice of organic solvent is crucial and is based on the polarity and solubility of this compound.

Table 2: Comparison of SPE and LLE Techniques
FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample. researchgate.netPartitioning between two immiscible liquid phases. mdpi.com
Solvent Consumption Generally low. core.ac.ukTypically high. nih.govmdpi.com
Selectivity High, due to a wide variety of available sorbents. mdpi.comLower, primarily based on polarity. mdpi.com
Automation Potential High (e.g., on-line SPE, 96-well plates). youtube.comnih.govLower and more complex.
Common Issues Sorbent variability, potential for clogging.Emulsion formation, incomplete phase separation. nih.gov

Advanced Detection and Quantification Methods

Following extraction, the isolated this compound is analyzed using highly sensitive and selective instrumental techniques. Mass spectrometry, often coupled with a chromatographic separation method like HPLC or GC, is the cornerstone of modern analytical detection.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantification. nist.govnih.gov The method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. springernature.com This labeled standard is chemically identical to the native analyte and behaves identically during sample preparation, extraction, and ionization.

Because the native and labeled forms are differentiated by their mass, the mass spectrometer can measure the ratio of their signals. By knowing the precise amount of the added labeled standard and the measured ratio, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy, effectively correcting for any sample loss during preparation or variations in instrument response. nih.govspringernature.com An on-line SPE-HPLC-IDMS/MS method developed for DEET and its metabolites in urine reported high accuracy (90.4–104.9%) and precision (5.5–13.1% RSD), demonstrating the power of this approach for complex biological matrices. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are soft ionization techniques that serve as the interface between liquid chromatography and mass spectrometry, allowing for the analysis of a wide range of compounds. nih.govjfda-online.com

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of small, relatively less polar to non-polar compounds that are thermally stable. nih.govjfda-online.comyoutube.com In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte and solvent molecules are then ionized by a corona discharge, which creates reagent ions that transfer charge to the analyte molecules, typically through protonation ([M+H]⁺). nih.govcreative-proteomics.com APCI has been successfully used for the detection of DEET. nih.gov

Electrospray Ionization (ESI) is a very common and versatile technique, particularly effective for polar and ionizable compounds. nih.govnih.gov In ESI, a high voltage is applied to a liquid sample passing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases until gas-phase ions of the analyte are released. nih.govuni-goettingen.de The process is gentle, often preserving the intact molecular ion with minimal fragmentation. nih.gov

Table 3: Comparison of APCI and ESI Ionization Techniques
CharacteristicAtmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)
Principle Gas-phase chemical ionization via corona discharge. nih.govcreative-proteomics.comIon formation from charged droplets in a strong electric field. nih.govuni-goettingen.de
Suitable Analytes Less polar, volatile, thermally stable compounds. nih.govyoutube.comPolar, ionizable, and large biomolecules. nih.govnih.gov
Ion Formation Primarily singly charged ions (e.g., [M+H]⁺). creative-proteomics.comCan produce multiply charged ions, especially for large molecules. nih.gov
Mobile Phase Tolerance Tolerant to a wider range of solvents and higher flow rates. creative-proteomics.comMore sensitive to solvent properties and non-volatile buffers.
Matrix Effects Generally less susceptible to ion suppression than ESI.More susceptible to ion suppression from matrix components.

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and structural confirmation capabilities of an analysis. nih.govnih.gov An MS/MS instrument consists of two mass analyzers separated by a collision cell. nih.gov In a typical MS/MS experiment (known as Selected Reaction Monitoring, or SRM), the first mass analyzer is set to select only the molecular ion (the precursor ion) of the target analyte, such as this compound. nih.govscribd.com

This selected precursor ion is then passed into the collision cell, where it is fragmented by collision with an inert gas. The second mass analyzer then separates these characteristic fragment ions (product ions). researchgate.net By monitoring a specific transition from a precursor ion to a product ion, a highly selective and sensitive signal is generated, virtually eliminating interference from other compounds in the matrix that might have the same mass as the analyte. nih.govnih.gov This technique is integral to definitive quantification and identification, as demonstrated in the HPLC-MS/MS methods used for analyzing DEET and its metabolites. nih.gov

Vii. Derivatives and Analogs of N Methyl P Toluamide

Structure-Activity Relationship (SAR) Studies

While specific and extensive SAR studies focusing solely on the insect repellent properties of N-Methyl-p-toluamide are not widely published, the broader class of N-substituted toluamides and related benzamides has been the subject of research to elucidate the chemical features essential for their biological activity. These studies, largely centered around the well-known repellent N,N-diethyl-m-toluamide (DEET), provide valuable insights that can be extrapolated to understand the potential SAR of this compound.

Key determinants of repellent efficacy in toluamide analogs often revolve around the nature of the substituents on the amide nitrogen and the aromatic ring. For instance, research on DEET analogs has shown that the diethyl groups on the amide nitrogen are critical for its high level of repellency. Altering the length or branching of these alkyl chains can significantly impact the compound's effectiveness. It is hypothesized that the size, shape, and lipophilicity of the N-alkyl groups play a crucial role in the interaction with insect olfactory receptors.

In the case of this compound, the presence of a single methyl group on the nitrogen atom, as opposed to the two ethyl groups in DEET, would be expected to significantly alter its repellent profile. Generally, N,N-dialkyl substitutions are more effective than N-monoalkyl substitutions in this class of compounds.

Furthermore, the position of the methyl group on the aromatic ring is a critical factor. In DEET, the meta-position of the methyl group is optimal for repellency. The para-position, as seen in this compound, may result in a different spatial arrangement of the molecule, which could affect its binding to target receptors in insects and thus alter its repellent potency.

Synthesis and Evaluation of Novel this compound Analogs

The synthesis of novel analogs of this compound has been explored to investigate new biological activities beyond insect repellency, such as potential applications in medicine. These modifications often involve the introduction of different functional groups to the core structure.

There is currently a lack of specific published research on the synthesis and evaluation of organosilicon derivatives of this compound. However, the incorporation of silicon into bioactive molecules is a strategy employed in medicinal chemistry to enhance biological activity and improve pharmacological properties. nih.gov The introduction of silicon-containing moieties can alter a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. acs.org

In the broader context of organic synthesis, methods for preparing organosilicon compounds, including those with amide functionalities, have been developed. acs.org These synthetic strategies could potentially be adapted to create novel organosilicon analogs of this compound for future biological evaluation. The stability and reactivity of such compounds would be of key interest, as organosilicon molecules can exhibit unique chemical properties compared to their carbon-based counterparts. nih.gov

Researchers have synthesized and evaluated other derivatives of this compound with a focus on activities other than insect repellency. For example, modifications have been made to the aromatic ring and the amide group to explore potential anticancer properties. One study involved the synthesis of new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines, which were investigated as potential protein kinase inhibitors.

In such studies, the core N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone was retained while various purine (B94841) derivatives were attached to the methyl group of the 4-methylbenzamide moiety. The resulting compounds were then tested for their ability to inhibit cancer cell lines. This line of research highlights the versatility of the this compound scaffold for generating compounds with diverse biological activities.

Comparative Studies with Other Repellents and Active Ingredients

Direct comparative studies of this compound with other major insect repellents are not extensively documented in publicly available scientific literature. However, numerous studies have compared the efficacy of DEET, picaridin, and IR3535, which are the most common active ingredients in commercial insect repellents. These studies provide a benchmark against which the potential efficacy of this compound and its analogs could be assessed.

DEET is consistently found to provide the longest duration of complete protection against a wide variety of mosquito species. nih.gov Higher concentrations of DEET generally correlate with longer protection times. nih.govresearchgate.net Picaridin, at a 20% concentration, has been shown to be comparable in efficacy to lower concentrations of DEET and is often favored for its better cosmetic feel and lack of interaction with plastics. poison.orgmedicaldaily.com IR3535 generally offers shorter protection times than DEET and picaridin but is also considered a viable alternative. poison.orgmedicaldaily.com

Natural, plant-based repellents, such as oil of lemon eucalyptus (containing PMD), have also been compared to synthetic repellents. While some natural repellents can offer a degree of protection, their efficacy is typically of a much shorter duration than that of DEET. nih.gov

The following table summarizes the general characteristics of some common insect repellents, providing a context for where this compound and its derivatives might fit in terms of repellent properties.

Active IngredientChemical ClassTypical ConcentrationDuration of Protection (Mosquitoes)Notes
DEET Toluamide10-30%2-8 hoursConsidered the "gold standard" for broad-spectrum efficacy. nih.gov
Picaridin Piperidine20%6-8 hoursGood efficacy, less odor, and no damage to plastics. poison.org
IR3535 Biopesticide (amino acid derivative)10-20%2-4 hoursGood safety profile, but generally shorter protection time. poison.org
Oil of Lemon Eucalyptus (PMD) Natural/Biopesticide30-40%Up to 6 hoursMost effective of the plant-based repellents. nih.gov

Given the structural similarities to DEET, it would be scientifically valuable to conduct direct comparative efficacy studies of this compound and its novel analogs against these established repellents to determine their potential as alternative or complementary active ingredients.

Viii. Future Directions and Emerging Research Areas

Advanced Computational Studies for Rational Design

The rational design of new molecules, guided by advanced computational methods, represents a significant frontier in chemical research. openmedicinalchemistryjournal.com For compounds like N-Methyl-p-toluamide, these in silico approaches can predict and optimize molecular properties before synthesis, saving time and resources. openmedicinalchemistryjournal.com Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics are pivotal in this field. openmedicinalchemistryjournal.com

Research into analogs of the related compound N,N-diethyl-m-toluamide (DEET) has demonstrated the utility of these computational tools. Studies have shown that specific electronic properties, such as van der Waals surface electrostatic potential and atomic charge at the amide nitrogen, are crucial for repellent efficacy. researchgate.net These easily calculable predictors can be invaluable for screening new compound designs and guiding the selection of candidates for laboratory testing. researchgate.net

Future computational work on this compound should focus on:

QSAR Modeling: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activity. This would enable the prediction of potency for novel, unsynthesized analogs.

Molecular Docking: Simulating the interaction of this compound and its potential derivatives with specific biological targets. While its primary role is as a repellent, understanding its binding mechanisms at a molecular level could unveil other applications. nih.gov

Virtual Screening: Utilizing large chemical libraries to computationally screen for molecules with similar structural or electronic properties to this compound, potentially identifying compounds with enhanced performance or novel functions. openmedicinalchemistryjournal.com

Investigation of this compound's Role Beyond Repellency

While this compound is primarily recognized for its repellent properties, its chemical structure suggests the potential for other biological or chemical activities. The investigation into roles beyond repellency is a nascent but promising field. For instance, the widely used repellent DEET also finds application as a resin solvent and a surface plasticizer, indicating that toluamides can possess diverse functionalities. researchgate.net

Emerging research should explore whether this compound could serve in non-repellent capacities, such as:

Agrochemical Synergist: Investigating its potential to enhance the efficacy of existing pesticides or herbicides.

Pharmacological Scaffolding: Using its benzamide (B126) structure as a starting point for the synthesis of new pharmacologically active compounds.

Industrial Chemical: Assessing its properties as a solvent, plasticizer, or additive in material science, similar to other N,N-dialkylamides. orst.edu

Furthermore, studies on non-target organisms have shown that compounds like DEET can elicit biological responses even at low environmental concentrations, suggesting interactions with various biological pathways that are not fully understood. researchgate.net Research into the broader biological effects of this compound could uncover new mechanisms of action and potential applications.

Environmental Fate and Impact Research

Research on the related compound DEET shows it enters the environment primarily through wastewater treatment plant discharges from the washing of skin and laundering of clothing. nih.gov Once in the environment, its fate is governed by several processes:

Persistence and Mobility: DEET is predicted to be moderately mobile in soil and is primarily retained in receiving waters. nih.gov

Degradation: The primary removal process for DEET in the environment is believed to be biodegradation. researchgate.net It degrades at a moderate to rapid rate in surface water and soil, with a half-life measured in days to weeks. nih.gov In the atmosphere, it is subject to rapid photo-oxidation. nih.gov Specific bacteria, such as Pseudomonas putida, have been shown to degrade DEET by first hydrolyzing the amide bond. nih.gov The biodegradation of the structurally similar p-toluamide involves the initial oxidation of the methyl group. researchgate.net

Ecotoxicity: While DEET's bioaccumulation potential is low, studies on aquatic organisms are ongoing to fully characterize its ecological risk. researchgate.netnih.gov It has been shown to alter microbial community structure in aquatic habitats at environmentally relevant concentrations. nih.gov

Future research must specifically address the environmental fate of this compound. Key research questions include determining its specific biodegradation pathways, identifying the microorganisms capable of its metabolism, and assessing its chronic toxicity to a range of non-target aquatic and terrestrial organisms.

Development of Novel Analytical Techniques

The accurate detection and quantification of this compound in various matrices, from biological fluids to environmental samples, requires sensitive and reliable analytical methods. While standard techniques are available for related compounds, there is a continuous drive to develop novel methods with lower detection limits, higher throughput, and greater portability.

Current analytical methods for the related compound DEET typically involve sample preparation via solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS). nih.gov These methods can be adapted for this compound.

Analytical TechniqueCommon Application for Related ToluamidesPotential Advantages for this compound Analysis
HPLC-UV Quality control of repellent solutions, quantification in plasma. nih.govresearchgate.netRobust, reproducible, and suitable for routine analysis in formulated products.
GC-MS Simultaneous determination in plasma and environmental water samples. nih.govscispace.comHigh sensitivity and specificity, allowing for detection of trace amounts.
LC-MS/MS Detection of parent compound and metabolites in urine. nih.govExcellent for identifying degradation products and metabolites in complex biological and environmental matrices.
MSPE-HPLC Extraction and determination from consumer products like baby toilet water. oup.comMagnetic Solid-Phase Extraction (MSPE) offers a rapid and efficient pre-concentration step, enhancing sensitivity. oup.com

Emerging research in this area should focus on:

Miniaturization and Automation: Developing automated SPE and microextraction techniques to improve sample throughput and reduce solvent consumption.

Advanced Chromatographic Methods: Employing ultra-high-performance liquid chromatography (UHPLC) to achieve faster analysis times and better resolution.

Biosensor Development: Investigating the potential for antibody- or enzyme-based biosensors for rapid, on-site screening of this compound in water samples, similar to sensors developed for other small organic molecules. myu-group.co.jp

Q & A

Q. What are the established protocols for synthesizing N-Methyl-p-toluamide with high purity?

this compound is synthesized via the reaction of p-toluic chloride with methylamine under controlled conditions. Wilds' method involves adding methylamine to a solution of p-toluic chloride in an inert solvent (e.g., diethyl ether), followed by purification through recrystallization using ethanol or methanol. Yields typically range from 70–85%, with purity confirmed by melting point analysis (145–146°C) and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Melting point determination : Compare observed values (145–146°C) with literature data to verify identity .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the methylamide group and aromatic proton environments. IR spectroscopy identifies carbonyl (C=O) stretching at ~1650 cm1^{-1}.
  • Elemental analysis : Validate empirical formula (C9_9H11_{11}NO) via combustion analysis .

Q. How can researchers optimize solvent selection for recrystallization of this compound?

Solvent polarity significantly impacts crystal quality. Ethanol and methanol are commonly used due to their intermediate polarity, which balances solubility at high temperatures and low solubility at room temperature. Systematic testing with mixed solvents (e.g., ethanol-water) may improve yield and purity. Monitor crystal formation rates to avoid amorphous precipitates .

Advanced Research Questions

Q. What discrepancies exist in reported melting points of this compound, and how can they be resolved?

Literature reports slight variations in melting points (e.g., 145–146°C vs. 146°C). These discrepancies may arise from impurities or calibration differences in equipment. To resolve this, standardize protocols:

  • Use high-purity solvents for recrystallization.
  • Calibrate melting point apparatus with reference standards (e.g., benzoic acid).
  • Report heating rates (e.g., 1°C/min) to ensure reproducibility .

Q. What are the challenges in detecting this compound in biological matrices, and what methodologies address them?

Matrix interference (e.g., proteins, lipids) complicates detection. Advanced techniques include:

  • High-performance thin-layer chromatography (HPTLC) : Separate compounds using silica gel plates and quantify via UV-Vis densitometry at 254 nm .
  • LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization for high sensitivity and specificity. Optimize mobile phase (acetonitrile/water with 0.1% formic acid) to enhance peak resolution .

Q. How can researchers assess the thermal stability of this compound under varying environmental conditions?

  • Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to determine decomposition thresholds.
  • Accelerated stability studies : Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

While direct studies are limited, analogous toluamide derivatives exhibit enzyme inhibition (e.g., carbonic anhydrase). To explore mechanisms:

  • Conduct in vitro assays with purified enzymes, using varying concentrations of this compound and controls.
  • Apply molecular docking simulations to predict binding affinities to active sites. Validate with kinetic studies (e.g., IC50_{50} determination) .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

Reported solubility variations (e.g., in water vs. toluene) may stem from measurement conditions (temperature, pH). Standardize testing:

  • Use saturated solutions agitated for 24 hours at 25°C.
  • Quantify solubility via gravimetric analysis or UV absorbance.
  • Report solvent purity and equilibration time to enhance cross-study comparability .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

  • Process controls : Monitor reaction temperature (±2°C) and amine-to-acyl chloride stoichiometry (1:1.05 molar ratio).
  • Quality checks : Implement in-process HPLC to track intermediate purity.
  • Post-synthesis : Use preparative chromatography for batches failing purity thresholds (>98%) .

Methodological Recommendations

  • Synthesis : Adopt Wilds' method with methylamine gas for higher yield consistency .
  • Characterization : Cross-validate NMR and IR data with computational tools (e.g., PubChem’s spectral libraries) .
  • Stability : Store samples at 0–6°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.